molecular formula C7H13N3 B12955079 2-(1-Aminopiperidin-4-yl)acetonitrile

2-(1-Aminopiperidin-4-yl)acetonitrile

Cat. No.: B12955079
M. Wt: 139.20 g/mol
InChI Key: MLQYUMJAUPJQMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopiperidin-4-yl)acetonitrile typically involves the reaction of piperidine derivatives with nitriles. One common method includes the reaction of 4-aminopiperidine with acetonitrile under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopiperidin-4-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides

    Reduction: Primary amines

    Substitution: Various substituted piperidine derivatives

Mechanism of Action

The mechanism of action of 2-(1-Aminopiperidin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Aminopiperidin-4-yl)acetonitrile is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

2-(1-aminopiperidin-4-yl)acetonitrile

InChI

InChI=1S/C7H13N3/c8-4-1-7-2-5-10(9)6-3-7/h7H,1-3,5-6,9H2

InChI Key

MLQYUMJAUPJQMU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC#N)N

Origin of Product

United States

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